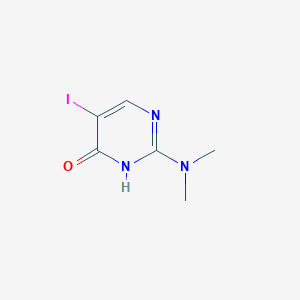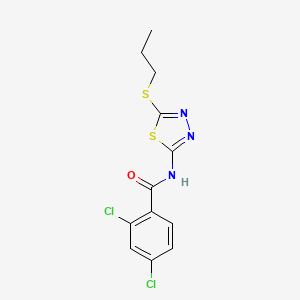
2,4-dichloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound belonging to the class of benzamides
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis of 2,4-dichloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide typically starts with 2,4-dichlorobenzoic acid and involves the formation of an amide linkage with 5-(propylthio)-1,3,4-thiadiazole-2-amine.
Reaction Conditions: : This process usually requires the use of condensing agents such as carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide) under anhydrous conditions.
Industrial Production Methods
Scale-Up: : Industrial-scale production might employ automated reactors with controlled temperature and pressure conditions to ensure high yield and purity.
Purification: : Crystallization, recrystallization, and chromatography are commonly used for purification.
化学反应分析
Types of Reactions
Oxidation: : Can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions might lead to the cleavage of the thiadiazole ring.
Substitution: : Chlorine atoms on the benzamide ring can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: : Often employs reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Utilizes reducing agents like lithium aluminium hydride.
Substitution: : Involves nucleophiles such as amines or thiols.
Major Products
Oxidation forms sulfoxides or sulfones.
Reduction cleaves the thiadiazole ring.
Substitution replaces chlorine atoms with nucleophiles, forming various derivatives.
科学研究应用
Chemistry: : Used as an intermediate in the synthesis of more complex molecules. Biology Medicine : Investigated for its potential use as an antimicrobial or anticancer agent. Industry : Utilized in developing materials with specific chemical resistance properties.
作用机制
Mechanism: : Works by interacting with specific molecular targets, inhibiting or modifying their functions. Molecular Targets and Pathways : Can target enzymes or receptors involved in critical biochemical pathways, disrupting normal cellular processes.
相似化合物的比较
Comparison with Other Compounds: : Compared to other benzamides and thiadiazole derivatives, 2,4-dichloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide exhibits unique properties due to the presence of both chlorine atoms and the propylthio group. Similar Compounds : Similar compounds include 2,4-dichloro-N-(1,3,4-thiadiazol-2-yl)benzamide and 5-(propylthio)-1,3,4-thiadiazole derivatives. These compounds share structural motifs but differ in their specific substituents and, consequently, their chemical behavior and applications.
属性
IUPAC Name |
2,4-dichloro-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3OS2/c1-2-5-19-12-17-16-11(20-12)15-10(18)8-4-3-7(13)6-9(8)14/h3-4,6H,2,5H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXXLUIDGQAJIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-(4-Chlorophenyl)phenyl]ethan-1-amine](/img/structure/B2783772.png)
![Ethyl 4-[(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2783773.png)
![(2S)-2-[[(2R)-2-Amino-3-sulfanylpropanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B2783774.png)
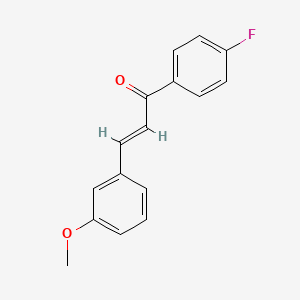
![N-benzyl-2-[3-(4-bromophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide](/img/structure/B2783776.png)

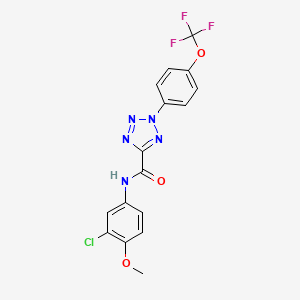
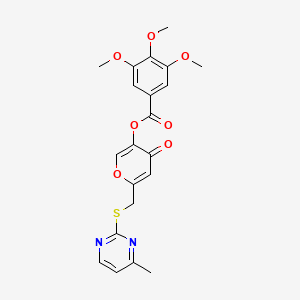
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2783786.png)

![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate](/img/structure/B2783789.png)
![N-[[4-(2,2-Dimethylazetidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2783790.png)
